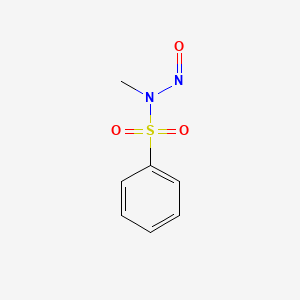

n-Methyl-n-nitrosobenzenesulfonamide

Description

N-Methyl-N-nitrosobenzenesulfonamide (MeNMBS) is a nitroso compound characterized by a benzenesulfonamide backbone with methyl and nitroso groups attached to the nitrogen atom. It is frequently utilized in kinetic studies to investigate transnitrosation reactions, particularly between phenols and DNA bases. For example, MeNMBS serves as a nitroso group donor in reactions monitored via UV/Visible spectroscopy and HPLC, highlighting its role in elucidating biochemical pathways .

The compound’s electronic properties, such as charge distribution and bond interactions, have been analyzed using Natural Bond Orbital (NBO) theory. Studies reveal that para-substituents on the benzene ring significantly influence its electronic structure, which in turn affects reactivity and stability .

Properties

CAS No. |

86351-34-0 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

N-methyl-N-nitrosobenzenesulfonamide |

InChI |

InChI=1S/C7H8N2O3S/c1-9(8-10)13(11,12)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

UGUJGQMBCAWTEP-UHFFFAOYSA-N |

Canonical SMILES |

CN(N=O)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Amidation of p-Toluenesulfonyl Chloride with Methylamine

In the first step, p-toluenesulfonyl chloride reacts with methylamine in a nucleophilic acyl substitution to form N-methyl-p-toluenesulfonamide. The reaction typically employs aqueous or alcoholic solvents under controlled pH conditions to minimize hydrolysis of the sulfonyl chloride.

Reaction Conditions:

- Solvent System: Ethanol/water (1:1 v/v) or diethyl ether

- Temperature: 0–5°C (to suppress side reactions)

- Molar Ratio: 1:1.2 (p-toluenesulfonyl chloride to methylamine)

- Yield: 85–92%

Excess methylamine ensures complete conversion, while cooling mitigates exothermic effects. The product precipitates as a white crystalline solid, which is filtered and washed with cold water to remove residual chloride ions.

Nitrosation with Sodium Nitrite in Acidic Medium

The sulfonamide intermediate undergoes nitrosation using sodium nitrite in glacial acetic acid, introducing the nitroso group at the methylated nitrogen.

Reaction Mechanism:

- Protonation: Acetic acid protonates the sulfonamide nitrogen, enhancing electrophilicity.

- Nitrosation: Nitrous acid (generated from NaNO₂ and H⁺) delivers the nitroso group via electrophilic attack.

- Rearomatization: Loss of a proton restores aromaticity, yielding this compound.

Optimized Parameters:

- Nitrosating Agent: Sodium nitrite (1.1 equivalents)

- Acid: Glacial acetic acid (solvent and catalyst)

- Temperature: 10–15°C (prevents denitrosation)

- Reaction Time: 2–3 hours

- Yield: 78–85%

Crude product purification involves recrystallization from ether/petroleum ether (1:1), yielding pale yellow crystals with >98% purity.

Continuous Flow Synthesis for Industrial Scalability

Recent advancements in microreaction technology (MRT) have enabled continuous production, addressing safety concerns associated with batch processing.

Amidation in Flow Reactors

A two-phase system (organic/aqueous) facilitates rapid mixing and heat dissipation:

Key Parameters:

- Residence Time: 5–10 minutes

- Temperature: 25°C

- Solvent: Diethylene glycol monomethyl ether (polar cosolvent)

- Space-Time Yield: 75 kg·L⁻¹·h⁻¹

Salting-out effects using NaCl achieve 95% phase separation, minimizing downstream purification.

In-Line Nitrosation

The sulfonamide stream merges with sodium nitrite in acetic acid within a tubular reactor:

| Parameter | Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 30°C |

| Conversion | Quantitative (100%) |

| Space-Time Yield | 9 kg·L⁻¹·h⁻¹ |

This method reduces intermediate isolation steps and improves reproducibility.

Alternative Nitrosation Approaches

Nitrosyl Chloride (NOCl) Mediated Route

Gaseous nitrosyl chloride in dichloromethane offers a solvent-free alternative, though it requires stringent moisture control:

Advantages:

- Faster reaction kinetics (30–45 minutes)

- Higher selectivity (no over-nitrosation)

Limitations:

Electrochemical Nitrosation

Preliminary studies suggest that anodic oxidation of sodium nitrite generates reactive nitrosating species, enabling greener synthesis:

Setup:

- Electrolyte: Acetonitrile with tetrabutylammonium tetrafluoroborate

- Current Density: 5 mA·cm⁻²

- Yield: 65% (optimization ongoing)

Critical Analysis of Methodologies

Table 1: Comparison of Preparation Methods

| Method | Yield (%) | Reaction Time | Scalability | Safety Profile |

|---|---|---|---|---|

| Classical Batch | 78–85 | 3–4 hours | Moderate | Moderate (exothermic) |

| Continuous Flow | 90–95 | 30 minutes | High | High |

| NOCl-Mediated | 70–75 | 45 minutes | Low | Low |

| Electrochemical | 65 | 2 hours | Experimental | High |

Key Findings:

- Continuous Flow Synthesis outperforms batch methods in yield and safety, making it ideal for industrial applications.

- Classical Methods remain relevant for small-scale laboratory preparations due to minimal infrastructure requirements.

- Electrochemical Routes show promise for sustainability but require further development.

Mechanistic Insights and Side Reactions

Competing Pathways During Nitrosation

Under acidic conditions, the nitroso group may migrate to the sulfonyl oxygen, forming isomeric byproducts. This is suppressed by:

Thermal Decomposition Risks

This compound exhibits thermal lability due to its weak N–NO bond (BDE = 33.0–34.9 kcal/mol). Decomposition above 70°C releases nitrogen oxides, necessitating strict temperature control during synthesis.

Chemical Reactions Analysis

2.1. Nitroso Group Transfer Mechanism

The primary reaction involving n-Methyl-n-nitrosobenzenesulfonamide is the transfer of the nitroso group (

) to nucleophiles. This process typically involves:

-

Nucleophilic Attack : The nucleophile attacks the nitrogen atom of the nitroso group.

-

Formation of Intermediates : This leads to the formation of a sulfonamide ion and the release of

. -

Protonation : The sulfonamide ion can then be protonated depending on the acidity of the medium.

The rate of this reaction is significantly influenced by the nature of the nucleophile and the substituents on the aromatic ring of the sulfonamide. For instance, electron-withdrawing groups on the aromatic ring enhance the reactivity towards nucleophiles, as evidenced by studies showing increased rate constants for nitroso group transfer with such substituents .

2.2. Reaction with Thiolate Ions

A notable reaction involves the transfer of the nitroso group from this compound to thiolate ions (e.g., mercaptoethanol). The rate constant for this transfer reaction is significantly higher compared to reactions with secondary amines, highlighting the stronger nucleophilic character of thiolates .

Table 1: Rate Constants for Nitroso Group Transfer Reactions

| Nucleophile | Rate Constant (k) |

|---|---|

| Mercaptoethanol | 300 times greater than secondary amines |

| Piperazine | Lower than thiolates |

2.3. Reactions with Amines

The compound also reacts with primary and secondary amines, where it transfers its nitroso group to form N-nitrosamines. The kinetics of these reactions show a dependence on both the basicity of the amine and the electronic properties of substituents on the aromatic ring .

Table 2: Kinetic Parameters for Amino Group Reactions

| Amine Type | Rate Constant (k) | Observations |

|---|---|---|

| Primary Amines | Higher k values | Faster nitroso group transfer |

| Secondary Amines | Lower k values | Slower due to steric hindrance |

Computational Studies on Reaction Pathways

Recent computational studies employing density functional theory have provided insights into the mechanisms by which this compound undergoes nitroso group transfer. These studies suggest that some reactions proceed via a concerted mechanism involving a four-membered ring transition state, rather than through stepwise pathways as previously proposed .

3.1. Transition State Analysis

The analysis indicates that:

-

The transition state for nitroso group transfer is characterized by specific geometric arrangements that minimize energy barriers.

-

The calculated activation energies align well with experimental observations, confirming theoretical predictions about reaction pathways.

Biological Implications and Antinitrosating Activity

Research has indicated that compounds like this compound can exhibit antinitrosating properties, which may have implications in reducing mutagenic risks associated with nitrosating agents in biological systems .

4.1. Interaction with DNA Bases

Studies have shown that this compound can interact with DNA bases, although such interactions tend to be negligible compared to those with phenolic compounds bearing electron-releasing substituents .

Table 3: Reactivity Towards DNA Bases

| Compound | Reactivity Level | Notes |

|---|---|---|

| This compound | Low | Minimal transnitrosation observed |

| Phenolic Compounds | Variable | Reactivity depends significantly on substituents |

Scientific Research Applications

N-Methyl-N-nitrosobenzenesulfonamide is a chemical compound with diverse applications, primarily centered around its role as a precursor for diazomethane and as a nitrosating agent . While its chemistry is less explored compared to N-nitroso acyl amides, it has gained importance in various synthetic and biological applications .

Synthesis and Use as a Diazomethane Precursor

This compound, commonly known as Diazald, is utilized for the production of diazomethane, a toxic and unstable compound . Diazomethane is a valuable reagent in organic synthesis, particularly for methylation reactions and the formation of pyrazoles . Diazald serves as a safer and more manageable precursor for diazomethane generation .

Applications in Nitrosation Reactions

N-Nitroso sulfonamides, including this compound, can be used as nitrosating agents for secondary amines . Research has shown that N-Methyl-N-nitroso-p-Toluenesulfonamide effectively nitrosates secondary amines like morpholine, piperidine, dibenzyl amine, and dihexyl amine under mild conditions .

Transnitrosation with N-Methyl-N-Nitroso Sulfonamide with Secondary Amines

- N-Methyl-N-nitroso-p-Tolyl sulfonamide gave good yields in nitrosating morpholine compared to other sulfonamides.

- Secondary amides, including piperidine, dibenzyl amine, and dihexyl amine, were successfully nitrosated using N-Methyl-N-nitroso-p-Tolyl sulfonamide.

Role in Carcinogenicity and Health Research

N-Nitroso compounds, including this compound derivatives, have been identified as potent carcinogens in experimental animal studies . Studies suggest a link between dietary N-nitroso compounds and the development of gastric cancer . Research indicates that N-nitrosodimethylamine intake is associated with an increased risk of esophageal squamous cell carcinoma (ESCC) and gastric noncardia adenocarcinoma (GNCA) in men .

Nitroso Group Transfer Studies

N-methyl-N-nitrosobenzenesulfonamides have been studied for their ability to transfer a nitroso group to primary and secondary amines . The transfer of the nitroso group from N-nitrosobenzenesulfonamide to a thiol involves a nucleophilic attack of the thiolate ion . The N−NO bond dissociation energies of N-Methyl-N-nitrosobenzenesulfonamides have been used in analyzing the mechanisms of NO transfer .

Environmental and Biological Studies

Mechanism of Action

The primary mechanism of action of n-Methyl-n-nitrosobenzenesulfonamide involves the release of nitric oxide (NO). The nitroso group in the compound can be transferred to other molecules or can decompose to release NO. This nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP, which mediates many of the biological effects of NO, such as vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

N-Methyl-N-nitroso-p-toluenesulfonamide

This analog differs from MeNMBS by the presence of a methyl group at the para position of the benzene ring. Structural modifications like this are critical in tuning nitroso group transfer efficiency in synthetic or biological systems .

N-Methyl-2-nitrobenzenesulfonamide (CAS 23530-40-7)

Unlike MeNMBS, this compound features a nitro group at the ortho position instead of a nitroso group. The nitro group’s strong electron-withdrawing nature decreases the nitrogen atom’s nucleophilicity, making this compound less reactive in transnitrosation reactions. Its similarity score to MeNMBS is 0.75, reflecting significant functional group divergence .

2-Methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6)

With both methyl and nitro groups on the benzene ring, this derivative exhibits reduced nitroso donor capability due to steric hindrance and electronic effects. Its similarity score to MeNMBS (0.78) underscores structural differences impacting reactivity .

Table 1: Structural and Reactivity Comparison of Sulfonamide Derivatives

| Compound | Substituents | Functional Group | Reactivity (Nitroso Transfer) | Similarity to MeNMBS |

|---|---|---|---|---|

| MeNMBS | H (para) | Nitroso | High | 1.00 |

| N-Methyl-N-nitroso-p-toluenesulfonamide | CH₃ (para) | Nitroso | Moderate | 0.85* |

| N-Methyl-2-nitrobenzenesulfonamide | NO₂ (ortho) | Nitro | Low | 0.75 |

| 2-Methyl-5-nitrobenzenesulfonamide | CH₃ (ortho), NO₂ (meta) | Nitro | Low | 0.78 |

*Estimated based on structural analogs.

Comparison with Other Nitroso Compounds

N-Nitrosodimethylamine (NDMA)

NDMA, a simple dialkyl nitrosamine, is a potent carcinogen with a well-documented toxicological profile. Unlike MeNMBS, which is used in controlled experimental settings, NDMA’s high volatility and environmental persistence make it a significant contaminant in pharmaceuticals and food. While both compounds act as nitroso donors, NDMA’s smaller size and lack of a sulfonamide group result in faster transnitrosation kinetics but greater toxicity .

N-Nitroso-N-methyl-4-aminobutyric Acid

This compound integrates a carboxylic acid functional group, enabling solubility in aqueous environments. Unlike MeNMBS, which is typically used in organic solvents, this derivative’s polarity facilitates interactions in biological systems. However, its nitroso group is less stable due to electron-withdrawing effects from the carboxylic acid .

Table 2: Key Properties of Nitroso Compounds

Electronic and Mechanistic Insights

NBO analysis of para-substituted MeNMBS derivatives demonstrates that electron-donating groups (e.g., -OCH₃) increase electron density on the nitroso-bearing nitrogen, enhancing its electrophilicity and nitroso transfer efficiency. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity . This contrasts with NDMA, where the absence of aromatic conjugation results in less predictable electronic behavior.

Q & A

Q. What are the established synthetic routes for N-methyl-N-nitrosobenzenesulfonamide, and what experimental parameters influence yield?

- Methodological Answer : this compound is typically synthesized via nitrosation of N-methylbenzenesulfonamide using sodium nitrite (NaNO₂) under acidic conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., decomposition or over-nitrosation).

- pH Control : Use dilute HCl (pH 1–2) to stabilize the nitroso intermediate .

- Solvent : Polar aprotic solvents like dichloromethane improve solubility and reaction homogeneity.

Post-synthesis, purification via recrystallization (ethanol/water) yields >85% purity. Confirm structure using NMR (¹H/¹³C) and IR spectroscopy to detect characteristic N–Nitroso stretches (~1,500 cm⁻¹) .

Q. What analytical methods are validated for detecting trace nitrosamine impurities in this compound?

- Methodological Answer : USEPA Method 521 is the gold standard for nitrosamine analysis. It employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with the following protocol:

- Sample Preparation : Liquid-liquid extraction using dichloromethane.

- Derivatization : Not required due to the compound’s volatility.

- Detection Limits : Quantitation down to 0.1 ppb for nitrosamines .

Cross-validate results with HPLC-UV (λ = 230 nm) to resolve co-eluting impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (GHS H301: Acute toxicity) .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photolytic decomposition .

- Waste Disposal : Neutralize with 10% ascorbic acid to reduce nitroso groups before disposal .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound in long-term studies?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- Solvent Effects : In polar solvents (e.g., DMSO), decomposition rates increase due to nucleophilic attack on the nitroso group. Non-polar solvents (e.g., hexane) enhance stability.

- Temperature Dependence : Arrhenius modeling at 25°C, 40°C, and 60°C reveals activation energy (Eₐ) for decomposition. For example, a 10°C increase reduces half-life by 50% in aqueous media .

Monitor degradation via LC-MS and quantify using kinetic modeling (first-order decay constants).

Q. What mechanistic insights explain contradictory data on the carcinogenicity of this compound in in vitro vs. in vivo models?

- Methodological Answer : Contradictions arise from metabolic activation pathways:

- In Vitro : Direct DNA alkylation via formation of methyl diazonium ions.

- In Vivo : Hepatic detoxification (e.g., glutathione conjugation) reduces bioavailability .

Resolve discrepancies using: - Isotopic Labeling : Track ¹⁴C-labeled compound in rodent models.

- Metabolomics : Identify detoxification metabolites via HRMS/MS .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Nitroso group’s susceptibility to nucleophilic attack (Fukui indices).

- Thermodynamic Stability : Compare ΔG of decomposition pathways (e.g., denitrosation vs. ring sulfonation) .

Validate predictions with experimental kinetics (stopped-flow spectroscopy) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic matrices?

- Methodological Answer : Discrepancies often stem from:

- Ionic Strength : High salt concentrations reduce aqueous solubility via salting-out effects.

- pH Dependency : Protonation of the sulfonamide group (-SO₂NH₂) at pH < 3 increases hydrophilicity.

Standardize measurements using OECD 105 guidelines (shake-flask method) and report with detailed matrix conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.